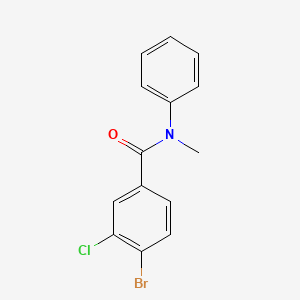

4-bromo-3-chloro-N-methyl-N-phenylbenzamide

Description

Properties

IUPAC Name |

4-bromo-3-chloro-N-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(16)9-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDDGQXDXSAUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-N-methyl-N-phenylbenzamide typically involves the reaction of 4-bromo-3-chloroaniline with N-methyl-N-phenylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-chloro-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and amine .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-bromo-3-chloro-N-methyl-N-phenylbenzamide serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by other nucleophiles.

- Oxidation and Reduction : The compound can undergo oxidation to form N-oxide derivatives or reduction to yield amine derivatives.

Biology

The compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Activity : Studies have shown that it exhibits significant antibacterial properties against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 15 µg/mL |

| P. aeruginosa | 30 µg/mL |

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis via caspase activation |

| PC-3 (Prostate) | 8 | Inhibition of cell cycle progression |

Medicine

In medicinal chemistry, this compound is explored as a potential scaffold for drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents aimed at treating infections and cancer.

Antimicrobial Efficacy Study

A comprehensive study published in the Journal of Antimicrobial Chemotherapy demonstrated that 4-bromo-3-chloro-N-methyl-N-phenylbenzamide exhibited strong antibacterial activity against multi-drug resistant strains, highlighting its potential for therapeutic applications in infectious diseases.

Cancer Cell Line Research

In a study published in Cancer Research, treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The compound inhibited tumor growth by modulating key signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-bromo-3-chloro-N-methyl-N-phenylbenzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular properties, and research findings.

Table 1: Structural and Molecular Comparison of Benzamide Derivatives

Structural and Electronic Comparisons

- The absence of fluorine in the target compound may reduce its polarity compared to the fluoro analog.

- N-Substituents : The N-methyl-N-phenyl group introduces significant steric hindrance, unlike N-phenyl () or N-(3-CF₃-Ph) () analogs. This could impact binding affinity in biological systems or crystal packing efficiency .

- Functional Groups : Compared to N-(3-chlorophenethyl)-4-nitrobenzamide (), the target compound lacks a nitro group, which is often associated with redox activity or fluorescence properties.

Biological Activity

4-Bromo-3-chloro-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C14H11BrClNO and a molecular weight of 324.6 g/mol. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The synthesis of 4-bromo-3-chloro-N-methyl-N-phenylbenzamide typically involves the reaction of 4-bromo-3-chloroaniline with N-methyl-N-phenylbenzamide under controlled conditions. The reaction is facilitated by appropriate solvents and catalysts to optimize yield and purity.

Biological Activity Overview

Research has indicated that 4-bromo-3-chloro-N-methyl-N-phenylbenzamide exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating inhibitory effects that suggest its potential use as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 4-bromo-3-chloro-N-methyl-N-phenylbenzamide has been evaluated through in vitro studies using different cancer cell lines. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

The mechanism by which 4-bromo-3-chloro-N-methyl-N-phenylbenzamide exerts its biological effects involves binding to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, including apoptosis in cancer cells and inhibition of microbial growth .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Studies

- Antimicrobial Study : In a study involving various bacterial strains, 4-bromo-3-chloro-N-methyl-N-phenylbenzamide exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Cancer Cell Line Study : A series of tests on HeLa cells revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups, highlighting its potential role in cancer therapeutics .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-3-chloro-N-methyl-N-phenylbenzamide?

The compound can be synthesized via amide coupling between a substituted benzoyl chloride and a methyl-phenylamine derivative. For example, reacting 4-bromo-3-chlorobenzoyl chloride with N-methylaniline in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane under nitrogen atmosphere typically yields the target amide. Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization (e.g., using ethanol/water mixtures) are recommended .

Q. How can the purity of 4-bromo-3-chloro-N-methyl-N-phenylbenzamide be validated after synthesis?

Common methods include:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate, monitoring UV absorption at 254 nm.

- Nuclear Magnetic Resonance (NMR): Confirm the absence of unreacted starting materials by comparing and NMR spectra with reference data. Peaks for methyl (N–CH) and aromatic protons should align with expected splitting patterns .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Ethanol-water mixtures (e.g., 80:20 v/v) are effective due to the compound’s moderate polarity. Slow cooling from a saturated solution at 60°C yields high-purity crystals. For X-ray crystallography, diffractable single crystals can be grown via vapor diffusion using hexane and ethyl acetate .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways to identify energy barriers and intermediates. For example, transition state analysis of the amide bond formation can guide solvent selection (e.g., dichloromethane vs. THF) and catalyst use. Reaction path search tools (e.g., AFIR) combined with experimental feedback loops improve yield and reduce trial-and-error approaches .

Q. What challenges arise in resolving the crystal structure of 4-bromo-3-chloro-N-methyl-N-phenylbenzamide?

Key challenges include:

- Disorder in halogen substituents: Bromine and chlorine atoms may exhibit positional disorder, requiring high-resolution data (≤ 0.8 Å) for accurate refinement.

- Thermal motion: Methyl and phenyl groups can cause anisotropic displacement, necessitating low-temperature (e.g., 100 K) data collection. Monoclinic space groups (e.g., ) are commonly observed for similar benzamides .

Q. How can substituent effects (Br, Cl, N-methyl) influence biological activity?

- Electron-withdrawing groups (Br, Cl): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors).

- N-Methylation: Reduces hydrogen-bonding capacity, potentially altering solubility and membrane permeability. Comparative assays with non-methylated analogs (e.g., replacing N–CH with NH) are recommended to isolate pharmacological effects .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

- Cross-validate with multiple techniques: Use - HSQC and HMBC to confirm connectivity.

- Refer to databases: Compare experimental NMR shifts with NIST Chemistry WebBook entries for analogous halogenated benzamides. Discrepancies >1 ppm may indicate impurities or tautomeric forms .

Methodological Tables

Q. Table 1: Key Characterization Parameters

| Technique | Conditions/Parameters | Reference |

|---|---|---|

| HPLC | C18 column, 70% acetonitrile, 254 nm detection | |

| NMR | 400 MHz, CDCl, δ 2.98 (s, N–CH) | |

| X-ray | Monoclinic , Cu-Kα radiation (λ=1.54 Å) |

Q. Table 2: Computational Tools for Reaction Optimization

| Tool | Application | Source |

|---|---|---|

| DFT (Gaussian) | Transition state modeling, solvent effects | |

| AFIR Algorithm | Automated reaction path discovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.